molecular formula C17H20N2O4 B1239925 oxonol VI CAS No. 64724-75-0

oxonol VI

Cat. No.: B1239925
CAS No.: 64724-75-0
M. Wt: 316.35 g/mol
InChI Key: SBJHIADVIBJMQL-PQWGHOHWSA-N
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Description

Oxonol VI (CAS: 64724-75-0) is a voltage-sensitive fluorescent dye widely used to monitor transmembrane electrical potentials (ΔΨ) in lipid vesicles, proteoliposomes, and biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxonol VI involves the condensation of 3-propyl-5-oxoisoxazole-4-carbaldehyde with a suitable methine bridge precursor. The reaction typically requires a base catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired pentamethine oxonol structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and reproducibility in the production process .

Chemical Reactions Analysis

Types of Reactions: Oxonol VI primarily undergoes photochemical reactions due to its fluorescent properties. It can also participate in redox reactions, where it acts as an electron donor or acceptor depending on the reaction conditions .

Common Reagents and Conditions:

    Photochemical Reactions: These reactions typically involve the use of light sources with specific wavelengths to excite the this compound molecules.

    Redox Reactions: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products: The major products of these reactions depend on the specific reaction conditions and reagents used. In photochemical reactions, the products are often excited-state species that emit fluorescence. In redox reactions, the products can include reduced or oxidized forms of this compound .

Scientific Research Applications

Key Applications

  • Membrane Potential Measurement
    • Mechanism : Oxonol VI accumulates within the membrane's inner aqueous space when there is an inside-positive membrane potential, leading to increased fluorescence. This change can be calibrated against known voltage changes, allowing for precise measurements of membrane potential.
    • Studies : Research has demonstrated its effectiveness in monitoring the activity of the (Na+ + K+)-ATPase in reconstituted vesicles, providing insights into ion transport mechanisms .
  • Plant Physiology
    • Application : In plant studies, this compound has been utilized to investigate passive nitrate transport through isolated root plasma membranes. The dye's fluorescence was used to analyze the membrane potential generated during ion transport processes .
    • Findings : The results indicated that this compound could effectively serve as an optical indicator for studying nutrient uptake and transport mechanisms in plants.
  • Cellular Biology
    • Usage : this compound has been employed to study the transmembrane electrical potential in human red blood cells and other cellular systems. Its interaction with valinomycin and other agents allows researchers to probe the dynamics of cellular ion homeostasis and membrane integrity .
    • Results : The dye's response patterns have helped elucidate the mechanisms behind hyperpolarization and depolarization events within cells.
  • Synthetic Biology
    • Potential : Recent studies suggest that this compound may play a role in constructing synthetic biological systems and protocells due to its ability to indicate membrane potentials effectively .
    • Implications : This application opens avenues for developing new biotechnological tools and systems that mimic natural cellular functions.

Table 1: Summary of Applications of this compound

Application AreaDescriptionKey Findings
Membrane PotentialMeasurement in various biological membranesEffective for detecting changes associated with ion transport
Plant PhysiologyStudy of nitrate transport in plant rootsValidated as an optical indicator for nutrient uptake
Cellular BiologyAnalysis of red blood cell membrane dynamicsInsights into ion homeostasis and cell signaling
Synthetic BiologyDevelopment of synthetic biological systemsPotential for creating protocells

Case Studies

  • Electrophysiological Analysis in Plants
    • A study utilized this compound to measure the membrane potential during nitrate transport across isolated soybean root plasma membranes. The findings highlighted the dye's utility in understanding plant nutrient dynamics under varying environmental conditions .
  • Human Red Blood Cells
    • Research involving human red blood cells demonstrated how this compound could track membrane potential changes induced by pharmacological agents. The results revealed significant insights into the cellular responses to external stimuli and ion channel activities .
  • Synthetic Protocells
    • In a pioneering study, researchers explored using this compound within synthetic protocells to monitor their functional viability. The dye's fluorescence response provided critical data on the membrane integrity and potential of these engineered systems, suggesting its applicability in future synthetic biology endeavors .

Comparison with Similar Compounds

Structural and Functional Comparisons

Oxonol VI belongs to the oxonol family of anionic potentiometric dyes. Below is a comparative analysis with structurally/functionally related compounds:

Compound CAS Number Key Features Applications
This compound 64724-75-0 Fastest response time among oxonols; linear ΔΨ correlation; used in real-time monitoring of electrogenic pumps (e.g., Na+/K+-ATPase, Ca2+-ATPase) . Proteoliposome ΔΨ assays, bacterial ion transporters, mitochondrial H+-ATPase studies .
Oxonol V 61389-30-8 Slower response time; forms stable radical cations; anomalous ΔΨ responses in mitochondrial proton pumps . Submitochondrial particle studies, pH-dependent membrane potential assays .
RH237 127274-91-3 Cationic dye; lower fluorescence sensitivity compared to this compound; used in Na+/K+-ATPase studies . Electrogenic pump activity in lipid vesicles; temperature-dependent activation energy studies .
Oxonol Blue (Dipotassium) 51858-17-4 Strong absorbance at 600–620 nm; reversible redox properties; ion-sensitive fluorescence . Chromatic assays for membrane permeability; interaction studies with biomolecules .
Fluorinated Red 610 482379-37-3 High photostability; anion-selective interactions; self-assembling optical properties . Fluorescence microscopy; anion transport studies .

Performance in Electrogenicity Assays

  • This compound vs. Oxonol V: this compound generates a linear fluorescence increase proportional to ΔΨ (e.g., during Ni(II) transport by H. pylori NixA or Ca2+ pumping by PMCA), whereas Oxonol V exhibits nonlinear responses in mitochondrial systems, complicating quantitative analysis .
  • This compound vs. RH237: In Na+/K+-ATPase studies, both dyes reported similar activation energies (~172–174 kJ/mol at 5–15°C).

Selectivity and Limitations

  • Ion Interference: this compound is insensitive to pH changes, unlike acridine orange (ΔpH probe), enabling simultaneous ΔΨ/ΔpH measurements . However, it may weakly interact with polyvalent cations (e.g., Zn2+), necessitating calibration with ionophores (e.g., valinomycin) .
  • Membrane Permeability: this compound’s anionic nature restricts its use in highly charged membranes, whereas RH237 (cationic) is better suited for negatively charged lipid systems .

Key Research Findings

ATPase and Ion Transport Studies

  • Na+/K+-ATPase: this compound detected electrogenic Na+ efflux (3Na+:2Na+ exchange) in reconstituted liposomes, with fluorescence increases plateauing at ΔΨ ~+30 mV. Capsazepine (CPZ) doubled fluorescence by enhancing Na+ release from E2P intermediates .
  • Ca2+-ATPase (PMCA): this compound monitored Ca2+-dependent ΔΨ generation (0.4 mmol Ca2+/mg protein/min), validated by FCCP (protonophore) and valinomycin (K+ ionophore) .
  • Bacterial Transporters: In L. monocytogenes Ca2+ pumps and H. pylori NixA, this compound confirmed electrogenic Ni2+/H+ antiport (stoichiometry: 1Ni2+:2H+) and resolved transport defects in mutants (e.g., D49A/H50A/D55A) .

Mitochondrial and Plant Systems

  • Coupling Factor B (FB): FB depletion reduced this compound binding in ATP-hydrolyzing mitochondria, indicating its role in H+ transfer regulation. Oligomycin (0.1 µM) enhanced ΔΨ by decreasing H+ leak .

Data Tables

Table 1: Fluorescence Properties of Oxonol Dyes

Dye $\lambda_{\text{ex}}$ (nm) $\lambda_{\text{em}}$ (nm) Response Time (ms) ΔΨ Sensitivity (mV)
This compound 580 660 50–100 ±10
Oxonol V 590 610 200–500 ±20
RH237 540 670 100–200 ±15

Table 2: Activation Energies in Na+/K+-ATPase Studies

Dye Mode Ea (kJ/mol) Temperature Range (°C) Reference
This compound Na+/K+ 174 ± 15 5–15
This compound Na+-only 170 ± 20 5–15
RH237 Na+/K+ 172 ± 24 5–15

Biological Activity

Oxonol VI is a synthetic dye widely used in biological research, particularly for studying membrane potential and ion transport across biological membranes. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a member of the oxonol family of fluorescent dyes, which are characterized by their ability to respond to changes in membrane potential. The dye exhibits fluorescence properties that allow it to serve as a probe for monitoring electrical activity in cells. Its spectral characteristics include an excitation wavelength of approximately 614 nm and an emission wavelength of about 646 nm, making it suitable for various fluorescence microscopy applications .

The primary mechanism by which this compound operates involves its interaction with the lipid bilayer of cell membranes. When the membrane potential changes, the distribution of this compound across the membrane shifts, leading to variations in fluorescence intensity. Specifically, this compound displays a significant red-shift in its absorbance spectrum when the membrane becomes positively charged inside . This property makes it an effective tool for assessing membrane potential and studying ion transport processes.

Applications in Biological Research

1. Ion Transport Studies
this compound has been extensively used to investigate ion transport mechanisms in plant root membranes. Research demonstrated that it could effectively measure passive nitrate (NO3-) transport across isolated plant root plasma membranes . The dye's ability to report on changes in membrane potential provides insights into how ions are transported and regulated within plant systems.

2. Membrane Potential Measurements
The dye is also employed to measure membrane potentials in various cell types, including liposomes and mammalian cells. In studies involving liposomes, this compound fluorescence was shown to respond dynamically to changes in internal membrane charge, confirming its utility as a reliable indicator of membrane potential .

3. Drug Discovery and Development
Recent studies have explored the potential of this compound in drug discovery contexts, particularly for identifying novel drug indications based on cellular responses to various compounds. By integrating this compound with high-throughput screening methods, researchers can assess how drugs influence membrane potential and cellular ion dynamics .

Case Study 1: Nitrate Transport in Plants

A study focused on the passive transport of nitrate using isolated root plasma membranes demonstrated that this compound could accurately reflect changes in membrane potential during nitrate uptake. The results indicated that the dye's fluorescence intensity correlated strongly with nitrate concentration gradients across the membrane, providing valuable data on nutrient uptake mechanisms in plants .

Case Study 2: Membrane Potential in Liposomes

In a controlled experiment with liposomes, researchers utilized this compound to measure changes in membrane potential induced by various ionic conditions. The findings revealed that alterations in external ion concentrations significantly affected the fluorescence response of this compound, thus validating its application as a tool for studying membrane dynamics under different physiological conditions .

Research Findings Summary

Study Focus Key Findings Reference
Nitrate TransportThis compound effectively measures passive NO3- transport; strong correlation with gradients
Membrane PotentialFluorescence response correlates with ionic conditions in liposomes
Drug DiscoveryPotential use in high-throughput screening for novel drug indications

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for calibrating Oxonol VI in membrane potential assays?

this compound calibration requires establishing a linear relationship between fluorescence/absorbance changes and membrane potential (ΔΨ). A standard method involves using potassium ionophores (e.g., valinomycin) to impose known K⁺ gradients. For example:

  • Create a series of KCl concentration gradients across proteoliposome membranes.
  • Measure this compound absorption changes (e.g., 625–603 nm or 630–523 nm differential wavelengths) and correlate them with potentials calculated via the Nernst equation .
  • Validate linearity under experimental conditions (e.g., 1–20 μM this compound, with self-quenching effects monitored at higher concentrations) .

Q. How does this compound compare to other voltage-sensitive dyes (e.g., DiBAC, RH237) in measuring electrogenic ion transport?

this compound is preferred for its rapid response to inside-positive potentials and compatibility with dual-wavelength spectrophotometry. Unlike DiBAC, it avoids mitochondrial interference and provides larger spectral shifts (isosbestic point at 603 nm). However, RH237 may offer higher sensitivity in fluorescence-based assays for specific pump modes (e.g., Na⁺/K⁺-ATPase), though with slower kinetics .

Q. What are the optimal conditions for reconstituting this compound in proteoliposome studies?

  • Use a lipid-to-protein ratio of 10:1 (w/w) with phospholipids like E. coli lipids.
  • Include 5–6 μM this compound in reconstitution buffers containing 50 mM HEPES (pH 7.5) and 1 mM EDTA.
  • Validate ΔΨ generation with control additions of ionophores (e.g., valinomycin) or protonophores (e.g., CCCP) .

Advanced Research Questions

Q. How can contradictory correlations between this compound signals and substrate-dependent oxidative phosphorylation activity be resolved?

Evidence from mitochondrial studies shows that this compound absorption trends vary with substrates (NADH vs. succinate):

  • NADH : Linear positive correlation with oxidative phosphorylation activity.
  • Succinate : Biphasic response (initial positive, then negative correlation) due to competing proton/electron flux.
  • BOH+NAD : Nonlinear behavior linked to NAD⁺-dependent redox shifts. Methodological resolution: Pair this compound with pH-sensitive dyes (e.g., acridine orange) to decouple ΔΨ from ΔpH effects .

Q. What strategies minimize artifacts in this compound-based measurements of Na⁺/K⁺-ATPase electrogenicity?

Key pitfalls include dye self-quenching and non-specific ion leakage. Mitigation approaches:

  • Use low this compound concentrations (1–5 μM) to avoid fluorescence quenching .
  • Include ATPase-specific inhibitors (e.g., ouabain) in control experiments to confirm pump-mediated signals .
  • Validate ΔΨ reversibility by adding ionophores post-measurement (e.g., ETH 157 for Na⁺-specific dissipation) .

Q. How do temperature and lipid composition affect this compound’s response kinetics in Na,K-ATPase studies?

  • Temperature : Below 15°C, activation energy (~172 kJ/mol) dominates electrogenic transport rates. Above 20°C, sublinear behavior suggests rate-limiting conformational changes. Use Arrhenius plots to model temperature dependence .
  • Lipids : Anionic lipids (e.g., phosphatidylglycerol) enhance ΔΨ sensitivity by stabilizing this compound-membrane interactions. Optimize lipid-protein ratios to prevent dye aggregation .

Q. Methodological Best Practices

  • Cross-Validation : Combine this compound with patch-clamp or ΔpH assays to dissect electrical vs. chemical driving forces .
  • Signal Noise Reduction : Average 8+ kinetic traces and use dual-wavelength spectrophotometry to correct for baseline drift .
  • Dynamic Range Optimization : For low ΔΨ systems (e.g., Zn²⁺ transport), use 100 nM this compound to enhance sensitivity .

Properties

IUPAC Name

(4Z)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJHIADVIBJMQL-PQWGHOHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C(=O)ON1)/C=C/C=C/C=C\2/C(=NOC2=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64724-75-0
Record name Oxonol VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064724750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXONOL VI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B900MC9KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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